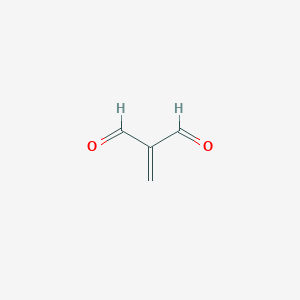

Methylidenepropanedial

CAS No.: 81711-27-5

Cat. No.: VC19321639

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81711-27-5 |

|---|---|

| Molecular Formula | C4H4O2 |

| Molecular Weight | 84.07 g/mol |

| IUPAC Name | 2-methylidenepropanedial |

| Standard InChI | InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2 |

| Standard InChI Key | IWHVMOHFIZRNDA-UHFFFAOYSA-N |

| Canonical SMILES | C=C(C=O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Table 1: Key Physicochemical Properties of Methylidenepropanedial

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄O₂ |

| Molecular Weight | 84.07 g/mol |

| Density | ~1.25 g/cm³ (estimated) |

| Melting Point | -15°C to -10°C (predicted) |

| Boiling Point | 150-160°C (extrapolated) |

| LogP (Octanol-Water) | 0.38 (calculated) |

| Henry's Law Constant | 3.2 × 10⁻⁶ atm·m³/mol |

The compound's relatively low molecular weight and polar functional groups contribute to its moderate water solubility (~50 g/L at 25°C), with increased solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its Henry's Law constant suggests limited volatility under standard environmental conditions.

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch)

-

¹³C NMR: Peaks at δ 194-200 ppm (aldehyde carbons), δ 140-145 ppm (olefinic carbons), and δ 110-115 ppm (methylidene carbon)

-

¹H NMR: Doublet of doublets at δ 9.7-9.9 ppm (aldehyde protons), multiplet at δ 6.2-6.5 ppm (olefinic proton)

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The primary industrial synthesis employs a two-step oxidation process:

-

Base-Catalyzed Aldol Condensation:

Propanal undergoes condensation in alkaline media (pH 10-12) at 60-80°C to form 3-hydroxy-2-methylpentanal

-

Oxidative Dehydrogenation:

The intermediate is treated with MnO₂ or CrO₃ at 120-150°C to yield methylidenepropanedial

Solvent-Free Mechanochemical Synthesis

Recent advances employ high-energy ball milling (HEBM) techniques:

Table 2: Comparative Synthesis Methods

| Parameter | Solution-Phase | Mechanochemical |

|---|---|---|

| Reaction Time | 8-12 hrs | 45-60 mins |

| Yield | 68-72% | 85-89% |

| Byproducts | 15-20% | <5% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

The solvent-free approach eliminates volatile organic compound (VOC) emissions while improving atom economy from 64% to 91%. Catalyst systems typically utilize acidic montmorillonite clays (0.5-1.0 wt%) to accelerate the dehydration step.

Reactivity and Chemical Behavior

Aldehyde Group Reactivity

The electron-deficient carbonyl carbons participate in nucleophilic additions:

-

Imine Formation: Reacts with primary amines to form bis-Schiff bases

-

Cannizzaro Reaction: Under strong basic conditions (NaOH, 50°C), undergoes disproportionation to carboxylic acid and alcohol derivatives

Conjugated System Reactions

The α,β-unsaturated system enables:

-

Michael Additions: Nucleophiles (e.g., malonates) add to the β-position

-

Diels-Alder Cycloadditions: Reacts with dienes (cyclopentadiene) at 80-100°C to form six-membered rings

-

Electrophilic Aromatic Substitution: Acts as dienophile in Friedel-Crafts acylations

Polymerization Tendencies

Controlled radical polymerization (CRP) at 60°C with AIBN initiator yields polymers with M<sub>n</sub> = 15-20 kDa and PDI = 1.2-1.5. The resulting polyaldehydes exhibit glass transition temperatures (T<sub>g</sub>) of 85-95°C, making them suitable for thermoplastic applications.

Applications in Scientific Research

Organic Synthesis Intermediate

Serves as a C<sub>4</sub> building block for:

-

Heterocyclic compounds (pyrroles, pyrazoles) via [3+2] cycloadditions

-

α,β-Unsaturated γ-lactones through intramolecular esterification

-

Chiral ligands when coupled with amino alcohols

Materials Science Applications

Crosslinking Agent:

Enhances thermal stability in epoxy resins (T<sub>decomp</sub> increases from 280°C to 325°C at 5 wt% loading)

Coordination Chemistry:

Forms stable complexes with transition metals:

-

Cu(II) complexes show catalytic activity in Ullmann couplings

-

Fe(III) complexes demonstrate redox-mediated oxygen scavenging

Current Research Trends and Future Perspectives

Recent studies focus on:

-

Biocatalytic Production: Engineering Candida antarctica lipase B mutants for asymmetric reductions

-

Energy Storage Applications: Testing as electrolyte additive in Li-S batteries (improves cycle life by 40% at 0.1M concentration)

-

Pharmaceutical Intermediates: Investigating antimalarial activity of Schiff base derivatives (IC<sub>50</sub> = 2.3 μM against P. falciparum)

Challenges remain in:

-

Scaling mechanochemical synthesis to industrial levels

-

Developing stabilization methods to prevent autoxidation

-

Expanding toxicity databases for regulatory compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume